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Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating plant

growth, development, and defense responses against biotic and abiotic stresses.[1][2] The core

jasmonate signaling pathway involves the hormone jasmonoyl-L-isoleucine (JA-Ile), the F-box

protein CORONATINE INSENSITIVE 1 (COI1), and a family of transcriptional repressors

known as JASMONATE ZIM-DOMAIN (JAZ) proteins.[3][4] In the absence of JA-Ile, JAZ

proteins bind to and repress transcription factors like MYC2, inhibiting the expression of JA-

responsive genes.[1][3] Upon stress, JA-Ile accumulates and acts as a molecular glue,

promoting the interaction between COI1 and JAZ proteins.[4][5] This interaction leads to the

ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, thereby

releasing the transcription factors to activate downstream gene expression.[3][4][6]

Understanding and modulating this pathway requires robust in vitro assays to dissect the

protein-protein interactions that are central to its function. This document provides detailed

application notes and protocols for key in vitro assays used to study jasmonate signaling,

including Yeast Two-Hybrid (Y2H), Pull-Down assays, and Surface Plasmon Resonance (SPR).

Jasmonate Signaling Pathway Overview
The activation of the jasmonate signaling pathway is a well-orchestrated process initiated by

the perception of the bioactive hormone JA-Ile. This leads to the formation of a co-receptor
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complex involving COI1 and a JAZ protein, which is the critical step for the degradation of the

JAZ repressor and the subsequent activation of gene transcription.[5][7][8]
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Caption: The core jasmonate signaling pathway with and without the JA-Ile signal.

Application Note 1: Yeast Two-Hybrid (Y2H) Assay
Principle

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying and

characterizing protein-protein interactions in vivo.[9] It relies on the modular nature of
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transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional

activation domain (AD). In the assay, the two proteins of interest (e.g., COI1 and a JAZ protein)

are expressed as fusions to the BD ("bait") and AD ("prey"), respectively. If the bait and prey

proteins interact, the BD and AD are brought into close proximity, reconstituting a functional

transcription factor. This drives the expression of a reporter gene (e.g., LacZ, HIS3), allowing

for a colorimetric or nutritional selection-based readout.[10][11] For jasmonate signaling, this

assay is particularly useful as the interaction between COI1 and JAZ is dependent on the

presence of JA-Ile or its analog coronatine, which can be added to the yeast growth medium.

[12]
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Caption: Workflow for a Yeast Two-Hybrid assay to detect COI1-JAZ interaction.

Experimental Protocol

Vector Construction:

Clone the full-length or domain of interest of the bait protein (e.g., Arabidopsis COI1) into a

BD vector (e.g., pGBKT7).

Clone the full-length or domain of interest of the prey protein (e.g., Arabidopsis JAZ1) into

an AD vector (e.g., pGADT7).

Verify all constructs by sequencing.

Yeast Transformation:

Transform the bait and prey plasmids into separate haploid yeast strains of opposite

mating types (e.g., Y2HGold and Y187).[13]

Select for successful transformants on appropriate synthetic defined (SD) dropout media

(e.g., SD/-Trp for bait, SD/-Leu for prey).

Mating and Interaction Assay:

Mate the transformed yeast strains by mixing them on a YPDA plate and incubating

overnight.

Scrape the mated yeast and resuspend in sterile water.

Plate serial dilutions onto selection plates:

Control: SD/-Leu/-Trp (selects for diploid yeast containing both plasmids).

High Stringency Selection: SD/-Leu/-Trp/-His/-Ade (selects for interacting proteins).

To test for hormone dependency, supplement the high-stringency media with the desired

concentration of JA-Ile or coronatine (e.g., 30-60 µM).[12] A solvent control (e.g., ethanol)

should also be used.
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Quantitative/Qualitative Analysis (LacZ Assay):

Perform a colony-lift filter assay using X-Gal to detect β-galactosidase activity.

Incubate the filters at 30°C and monitor for the development of a blue color, which

indicates a positive interaction. The intensity of the color can provide a qualitative measure

of interaction strength.

Application Note 2: In Vitro Pull-Down Assay
Principle

The pull-down assay is a versatile in vitro technique used to confirm direct protein-protein

interactions.[14] In this method, a "bait" protein is expressed as a fusion protein with an affinity

tag (e.g., Glutathione S-transferase (GST) or a polyhistidine-tag).[15] The tagged bait protein is

immobilized on affinity beads (e.g., Glutathione-Agarose). This complex is then incubated with

a protein extract or a purified "prey" protein. If the prey protein interacts with the bait, it will be

"pulled down" from the solution and captured on the beads. After washing to remove non-

specific binders, the bound proteins are eluted and analyzed, typically by Western blotting.[16]

[17][18]
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In Vitro Pull-Down Assay Workflow
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Caption: General workflow for an in vitro GST pull-down assay.

Experimental Protocol

Protein Expression and Purification:

Express the "bait" protein (e.g., JAZ1) with a GST tag (GST-JAZ1) in E. coli.
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Purify the GST-JAZ1 protein using glutathione-agarose beads according to the

manufacturer's protocol.

The "prey" protein (e.g., COI1) can be expressed in a separate system (e.g., in plant

tissues with a Myc tag) and used as a crude lysate, or it can be purified.[12]

Bait Immobilization:

Incubate a defined amount of purified GST-JAZ1 (e.g., 25 µg) with equilibrated

glutathione-agarose beads in binding buffer for 1-2 hours at 4°C with gentle rotation.[12]

Use GST alone as a negative control.

Binding Reaction:

Wash the beads with immobilized bait protein to remove any unbound protein.

Add the protein source containing the prey (e.g., 1 mg of total protein from a plant lysate

expressing COI1-Myc).[12]

Add JA-Ile or coronatine to the desired final concentration (or solvent as a control).

Incubate for 2-4 hours at 4°C with gentle rotation.

Washing:

Pellet the beads by gentle centrifugation.

Remove the supernatant (this is the "unbound" fraction).

Wash the beads 3-5 times with ice-cold binding buffer to remove non-specifically bound

proteins.

Elution and Analysis:

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling

for 5 minutes.

Separate the eluted proteins by SDS-PAGE.
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Perform a Western blot using an antibody specific to the prey protein's tag (e.g., anti-Myc

antibody) to detect the interaction.

Application Note 3: Surface Plasmon Resonance
(SPR)
Principle

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of

biomolecular interactions.[19] It measures changes in the refractive index at the surface of a

sensor chip. In a typical experiment, one molecule (the "ligand," e.g., COI1) is immobilized on

the sensor chip surface. A solution containing the other molecule (the "analyte," e.g., a JAZ

peptide) is then flowed over the surface. The binding of the analyte to the ligand causes a

change in mass on the chip surface, which alters the refractive index and is detected as a

change in the SPR signal (measured in Resonance Units, RU). This allows for the quantitative

determination of binding kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity

(dissociation constant, Kₑ).[19][20][21]
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Surface Plasmon Resonance (SPR) Workflow
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Caption: Simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Experimental Protocol

Ligand Immobilization:
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The ligand (e.g., purified recombinant COI1-ASK1 complex) is covalently immobilized onto

a sensor chip (e.g., a CM5 sensor chip via amine coupling).

A reference flow cell is prepared similarly but without the ligand to allow for background

signal subtraction.

Analyte Preparation:

Prepare a series of dilutions of the analyte (e.g., a synthetic peptide corresponding to the

JAZ degron) in a suitable running buffer.

For hormone-dependent interactions, include a constant, saturating concentration of JA-Ile

or coronatine in both the running buffer and the analyte samples.

Binding Measurement:

Equilibrate the system by flowing running buffer over the ligand and reference cells until a

stable baseline is achieved.

Inject the analyte solutions sequentially, from the lowest to the highest concentration, over

the flow cells for a defined period (association phase).

Switch back to flowing running buffer to monitor the dissociation of the analyte from the

ligand (dissociation phase).

Between different analyte injections, regenerate the sensor surface using a mild

regeneration solution (e.g., low pH glycine) if necessary.

Data Analysis:

The resulting sensorgrams (plots of RU vs. time) are corrected for non-specific binding by

subtracting the signal from the reference flow cell.

Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding)

using the instrument's analysis software.

This fitting process yields the association rate constant (kₐ), dissociation rate constant (kₑ),

and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
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Quantitative Data Summary

The following table summarizes representative quantitative data obtained from in vitro assays

studying the COI1-JAZ interaction. These values highlight the high-affinity interaction that is

dependent on the presence of a jasmonate ligand.

Interacting
Proteins

Ligand Assay Method
Affinity (Kd) /
Competition
(Ki)

Reference

COI1-ASK1 +

JAZ1
3H-coronatine

Radioligand

Binding
48 ± 13 nM (Kd) [7][8][22]

COI1-ASK1 +

JAZ6
3H-coronatine

Radioligand

Binding
68 ± 15 nM (Kd) [7][8][22]

COI1-ASK1 +

JAZ1 peptide
3H-coronatine

Radioligand

Binding
108 ± 29 nM (Kd) [22]

COI1-JAZ6

Complex
(3R,7S)-JA-Ile

Radioligand

Binding
1.8 µM (Ki) [7][22]

COI1-JAZ6

Complex
(3R,7R)-JA-Ile

Radioligand

Binding
18 µM (Ki) [7][22]

COI1 + JAZ9 Coronatine
Yeast Two-

Hybrid

>1.5 µM

(Effective Conc.)
[12]

COI1 + JAZ1 Coronatine
Yeast Two-

Hybrid

>30 µM

(Effective Conc.)
[12]

Note: Kd (dissociation constant) represents the concentration of ligand at which half of the

binding sites of the receptor are occupied. Ki (inhibition constant) represents the concentration

of a competing ligand that would occupy 50% of the receptors if no radioligand were present.

Lower values indicate higher affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2988090/
https://www.researchgate.net/publication/47357885_Jasmonate_perception_by_inositol_phosphate-potentiated_COI1-JAZ_co-receptor
https://www.researchgate.net/figure/COI1-ASK1-and-JAZ-proteins-form-a-high-affinity-jasmonate-co-receptora-Binding-of_fig4_47357885
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988090/
https://www.researchgate.net/publication/47357885_Jasmonate_perception_by_inositol_phosphate-potentiated_COI1-JAZ_co-receptor
https://www.researchgate.net/figure/COI1-ASK1-and-JAZ-proteins-form-a-high-affinity-jasmonate-co-receptora-Binding-of_fig4_47357885
https://www.researchgate.net/figure/COI1-ASK1-and-JAZ-proteins-form-a-high-affinity-jasmonate-co-receptora-Binding-of_fig4_47357885
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988090/
https://www.researchgate.net/figure/COI1-ASK1-and-JAZ-proteins-form-a-high-affinity-jasmonate-co-receptora-Binding-of_fig4_47357885
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988090/
https://www.researchgate.net/figure/COI1-ASK1-and-JAZ-proteins-form-a-high-affinity-jasmonate-co-receptora-Binding-of_fig4_47357885
https://pmc.ncbi.nlm.nih.gov/articles/PMC2653208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2653208/
https://www.benchchem.com/product/b1144972?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. academic.oup.com [academic.oup.com]

2. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. mdpi.com [mdpi.com]

5. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC
[pmc.ncbi.nlm.nih.gov]

6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

7. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. singerinstruments.com [singerinstruments.com]

11. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

12. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ
proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the
COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]

13. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome -
PMC [pmc.ncbi.nlm.nih.gov]

14. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]

15. mdpi.com [mdpi.com]

16. Pull-down analysis of interactions among jasmonic acid core signaling proteins. |
Semantic Scholar [semanticscholar.org]

17. researchgate.net [researchgate.net]

18. Pull-down analysis of interactions among jasmonic acid core signaling proteins - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic
Parameters Between Components Important in Fusion Machinery - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. mdpi.com [mdpi.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://academic.oup.com/jxb/article/68/6/1303/2666430
https://pmc.ncbi.nlm.nih.gov/articles/PMC2287326/
https://www.researchgate.net/figure/The-core-components-of-the-jasmonic-acid-JA-signaling-pathway-in-rice-tobacco-and_fig1_336646787
https://www.mdpi.com/1422-0067/23/7/3945
https://pmc.ncbi.nlm.nih.gov/articles/PMC3203442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3203442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC151253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988090/
https://www.researchgate.net/publication/47357885_Jasmonate_perception_by_inositol_phosphate-potentiated_COI1-JAZ_co-receptor
https://pubmed.ncbi.nlm.nih.gov/25934935/
https://pubmed.ncbi.nlm.nih.gov/25934935/
https://www.singerinstruments.com/resource/yeast-2-hybrid/
https://proteome.wayne.edu/Update.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2653208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2653208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2653208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029858/
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/pull-down-assays.html
https://www.mdpi.com/2218-273X/15/12/1721
https://www.semanticscholar.org/paper/Pull-down-analysis-of-interactions-among-jasmonic-Fonseca-Solano/ca1ed7d8a6e32935899ab3385c104de7e30c3c5c
https://www.semanticscholar.org/paper/Pull-down-analysis-of-interactions-among-jasmonic-Fonseca-Solano/ca1ed7d8a6e32935899ab3385c104de7e30c3c5c
https://www.researchgate.net/publication/236328446_Pull-Down_Analysis_of_Interactions_Among_Jasmonic_Acid_Core_Signaling_Proteins
https://pubmed.ncbi.nlm.nih.gov/23615995/
https://pubmed.ncbi.nlm.nih.gov/23615995/
https://pubmed.ncbi.nlm.nih.gov/30317506/
https://pubmed.ncbi.nlm.nih.gov/30317506/
https://pubmed.ncbi.nlm.nih.gov/30317506/
https://www.mdpi.com/2077-0375/10/9/247
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. researchgate.net [researchgate.net]

22. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In Vitro Assays for Jasmonate Signaling Activity:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1144972#in-vitro-assays-for-jasmonate-signaling-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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